
Carbaryl-d7
Overview
Description
Carbaryl-d7: is a deuterated form of carbaryl, a carbamate insecticide. The compound is primarily used as an internal standard for the quantification of carbaryl in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in this compound replace hydrogen atoms, making it useful in isotope dilution techniques for precise quantification.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbaryl-d7 is synthesized by introducing deuterium atoms into the carbaryl molecule. The process typically involves the reaction of deuterated naphthol with methyl isocyanate. The reaction conditions include:
Temperature: The reaction is usually carried out at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high purity and deuterium incorporation, often achieving a purity of ≥99% deuterated forms .
Chemical Reactions Analysis
Environmental Fate and Degradation
Carbaryl-d7, as a stable isotope variant, mirrors the environmental behavior of unlabeled carbaryl but with isotopic differences affecting analytical detection. Key degradation pathways:
- Hydrolysis :
- Photodegradation :
Analytical Interactions and Chromatographic Behavior
This compound is widely used as an internal standard in pesticide residue analysis due to its stability and isotopic distinction.
- Adsorption on Silica :
-
Chromatographic Retention :
Parameter Value Retention time (LC-MS) ~5.5–6.2 min Mobile phase Acetonitrile/water Column C₁₈ reversed-phase - Stability in Analytical Methods :
Stability and Storage
This compound exhibits moderate stability under controlled conditions:
Scientific Research Applications
Analytical Chemistry
Internal Standard for Quantification
Carbaryl-d7 serves as an internal standard in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) analyses. The deuterated compound allows for more accurate quantification of carbaryl in complex matrices by compensating for variations in sample preparation and instrument response. This application is crucial in pesticide residue analysis in food and environmental samples .
Case Study: Pesticide Analysis in Cannabis Products
In a study examining pesticide residues in cannabis brownies, this compound was utilized to improve the accuracy of quantifying carbaryl levels. The method demonstrated high sensitivity and specificity, confirming the effectiveness of using deuterated compounds in complex biological matrices .
Environmental Toxicology
Impact on Aquatic Life
Research has indicated that carbaryl, including its isotopically labeled form this compound, affects aquatic organisms such as zebrafish (Danio rerio). Studies have shown that exposure to carbaryl leads to morphological changes and increased cell death in embryos. The use of this compound in these studies helps trace metabolic pathways and understand the compound's fate in aquatic environments .
Case Study: Zebrafish Developmental Toxicity
A study focused on the developmental effects of carbaryl on zebrafish embryos revealed significant morphological defects and increased neuronal cell death at varying concentrations. The research highlighted the importance of using labeled compounds like this compound to differentiate between the parent compound and its metabolites during toxicity assessments .
Surface Chemistry Studies
Binding Interactions with Silica Surfaces
this compound has been employed in molecular dynamics simulations to study its binding interactions with silica surfaces. The vibrational spectra obtained from surface-specific techniques provide insights into the orientation and binding mechanisms of carbamate pesticides on solid substrates. This information is vital for understanding how these pesticides behave in soil and sediment environments .
Data Table: Vibrational Frequencies of this compound
Vibrational Frequency (cm⁻¹) | Vibrational Mode Assignment |
---|---|
2870.70 ± 0.20 | N-CH₃ (symmetric stretch) |
2936.26 ± 0.20 | Fermi Resonance |
3061.74 ± 1.88 | Aromatic C-H (homodyne SFG) |
The spectral data indicates that the unique characteristics of this compound allow researchers to discern specific molecular interactions at interfaces, contributing to a deeper understanding of pesticide behavior under various environmental conditions .
Ecotoxicological Research
Effects on Non-target Organisms
Studies have utilized this compound to evaluate its ecotoxicological effects on non-target organisms such as algae and duckweed. These studies assess the impact of carbaryl concentrations on growth and biomass reduction, providing critical data for risk assessment related to agricultural practices .
Case Study: Ecotoxicological Endpoint Assessment
A comprehensive review summarized effects observed in green algae and duckweed exposed to varying concentrations of carbaryl. The findings indicated significant reductions in biomass, emphasizing the need for careful monitoring of pesticide usage to mitigate ecological risks .
Mechanism of Action
Carbaryl-d7, like carbaryl, exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system . The molecular target is the active site of acetylcholinesterase, where this compound forms a carbamylated enzyme intermediate, preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
Carbaryl: The non-deuterated form of carbaryl-d7, used as an insecticide.
Carbofuran: Another carbamate insecticide with similar acetylcholinesterase inhibition properties.
Aldicarb: A highly toxic carbamate insecticide with a similar mechanism of action.
Uniqueness of Carbaryl-d7: Carbaryl-d7 is unique due to its deuterium incorporation, making it an ideal internal standard for analytical methods. This isotopic labeling allows for precise quantification and differentiation from non-deuterated carbaryl in complex mixtures .
Biological Activity
Carbaryl-d7 is a deuterated form of the insecticide carbaryl, which belongs to the carbamate class of pesticides. This compound is widely used in agricultural practices for pest control due to its neurotoxic effects on insects. Understanding the biological activity of this compound is crucial for evaluating its safety and efficacy, as well as its environmental impact.
This compound, like its parent compound, functions primarily as an acetylcholinesterase (AChE) inhibitor. The mechanism involves the carbamylation of the serine hydroxyl group in the active site of AChE, leading to an accumulation of acetylcholine (ACh) at synapses. This overstimulation can result in neurotoxic effects, including convulsions and respiratory failure at high exposure levels . The binding process is reversible, allowing for rapid recovery of AChE activity after acute exposure, which differentiates it from more persistent organophosphate insecticides .
Pharmacokinetics and Metabolism
Research indicates that this compound is rapidly absorbed through the gastrointestinal tract, with peak concentrations in tissues occurring shortly after administration. Dermal absorption is slower but significant, with studies showing a maximum absorption rate of approximately 12.7% from formulations . The primary metabolite identified in biological samples is 1-naphthol, which undergoes extensive enterohepatic recirculation and is excreted primarily through urine .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Oral Absorption Rate | 85% |
Peak Tissue Concentration | 15 minutes post-dose |
Dermal Absorption Rate | 12.7% |
Half-life of AChE Inhibition | 1.7 hours |
Toxicological Effects
The toxicological profile of this compound reveals significant neurotoxic potential due to its ability to inhibit AChE. A study demonstrated that exposure to carbaryl leads to various symptoms such as nausea, dizziness, and confusion, which can escalate to severe neurological effects with high doses .
Case Study: Exposure Reconstruction
A notable case study utilized the Cumulative and Aggregate Risk Evaluation System (CARES) model to reconstruct exposure scenarios for individuals exposed to carbaryl. The study highlighted the importance of urine flow rates and timing in accurately assessing biomarker concentrations related to short half-life chemicals like this compound . This model provided insights into population-level intake doses and emphasized the need for precise biomonitoring techniques.
Environmental Impact
This compound's environmental fate has been assessed through various studies that indicate low risks associated with its use when applied according to safety guidelines. The Environmental Protection Agency (EPA) has concluded that risks to human health and ecosystems are minimal under regulated conditions . However, concerns remain regarding its potential impact on non-target species and aquatic environments.
Comparative Analysis with Other Pesticides
Research comparing carbaryl with other N-methyl carbamate pesticides demonstrates varying degrees of toxicity and AChE inhibition. For instance, studies have shown that while carbaryl exhibits significant neurotoxic effects, other compounds like methomyl and aldicarb present different toxicity profiles based on their chemical structures and metabolic pathways .
Table 2: Comparative Toxicity Profiles
Pesticide | AChE Inhibition (IC50) | Acute Toxicity Level |
---|---|---|
Carbaryl | Moderate (varies by formulation) | Moderate |
Methomyl | High | High |
Aldicarb | Low | Moderate |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for detecting Carbaryl-d7 in environmental samples, and how can researchers ensure method accuracy?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated solvents to minimize isotopic interference. Validate the method via spike-recovery tests (80–120% recovery range) and calibration curves (R² ≥ 0.995) . Include blank matrices to identify background contamination .
- Key Metrics : Limit of detection (LOD ≤ 0.1 ppb), precision (RSD < 15%), and specificity against Carbaryl (retention time shifts due to deuterium substitution) .
Q. How should isotopic purity of this compound be assessed, and what thresholds are acceptable for internal standard applications?
- Methodology : Quantify isotopic enrichment using high-resolution mass spectrometry (HRMS) or NMR. Acceptable purity thresholds depend on application: ≥98% for quantitative LC-MS/MS, ≥95% for semi-quantitative screening .
- Data Handling : Compare observed vs. theoretical isotopic patterns; correct for natural abundance using software tools (e.g., Thermo Xcalibur Isotopic Fit) .
Advanced Research Questions
Q. How can experimental designs mitigate matrix effects when quantifying this compound in complex biological matrices (e.g., soil, plant tissues)?
- Methodology :
- Use matrix-matched calibration standards to account for ion suppression/enhancement .
- Optimize sample cleanup with solid-phase extraction (SPE) cartridges (e.g., C18 for hydrophobic matrices) .
- Validate with post-column infusion studies to map matrix interference zones .
Q. What strategies resolve contradictions in this compound stability data under varying environmental conditions (pH, UV exposure)?
- Methodology :
- Conduct accelerated degradation studies (e.g., 40°C, 75% humidity for 30 days) with periodic LC-MS/MS analysis .
- Use kinetic modeling (e.g., first-order decay equations) to predict half-lives and validate with field samples .
Q. How can researchers optimize this compound synthesis protocols to minimize isotopic scrambling during deuterium incorporation?
- Methodology :
- Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy to detect undesired H-D exchange .
- Use aprotic solvents (e.g., deuterated DMSO) and low temperatures (<0°C) to stabilize reactive intermediates .
Q. Methodological Guidelines for Data Integrity
- Cross-Contamination Checks : Include negative controls in every batch (e.g., solvent-only samples) and use separate glassware for deuterated vs. non-deuterated compounds .
- Reproducibility : Document all instrument parameters (e.g., collision energy in MS, gradient profiles in LC) to enable replication .
- Ethical Data Reporting : Disclose any deviations from protocols (e.g., instrument downtime, reagent lot variations) in supplementary materials .
Properties
IUPAC Name |
(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl) N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)/i2D,3D,4D,5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXBEEMKQHEXEN-CFWCETGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OC(=O)NC)[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661853 | |
Record name | (~2~H_7_)Naphthalen-1-yl methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362049-56-7 | |
Record name | 1-Naphthalenyl-2,3,4,5,6,7,8-d7N-methylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362049-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (~2~H_7_)Naphthalen-1-yl methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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